

Chemical structure and properties of lilac aldehyde isomers

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An In-depth Technical Guide on the Chemical Structure and Properties of **Lilac Aldehyde** Isomers

For Researchers, Scientists, and Drug Development Professionals

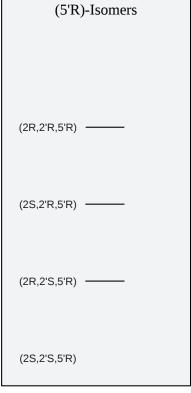
This guide provides a comprehensive overview of the chemical structures, physicochemical properties, and relevant biological activities of the eight stereoisomers of **lilac aldehyde**. The information is presented to facilitate research and development in fields such as chemical synthesis, sensory science, and pharmacology.

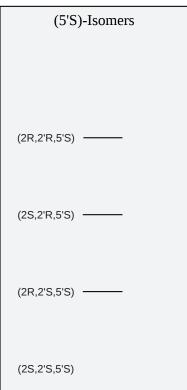
Chemical Structure of Lilac Aldehyde Isomers

Lilac aldehyde, systematically named 2-(5-ethenyl-5-methyloxolan-2-yl)propanal, is a monoterpene with three stereogenic centers, resulting in eight distinct stereoisomers.[1] The structural variations among these isomers significantly influence their chemical and biological properties, including their characteristic floral scent.

Below are the chemical structures of the eight stereoisomers of **lilac aldehyde**.







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Caption: Chemical structures of the eight stereoisomers of lilac aldehyde.



Physicochemical and Olfactory Properties

The physicochemical properties of the **lilac aldehyde** isomers are summarized below. A notable property is the odor threshold, which varies significantly among the stereoisomers, highlighting the structure-activity relationship in olfaction. The (5'S)-stereoisomers, which are major naturally occurring forms, exhibit lower odor thresholds compared to their (5'R)-counterparts.[2][3]

Property	Value	Reference
Molecular Formula	C10H16O2	[4][5][6][7]
Molecular Weight	168.23 g/mol	[4][5][6][7]
Appearance	Colorless clear liquid (est.)	[8]
Specific Gravity (20°C)	0.95100 to 0.96100	[8]
Refractive Index (20°C)	1.45000 to 1.45900	[8]

Table 1: General Physicochemical Properties of Lilac Aldehyde

Isomer Configuration	Odor Threshold (ng)	Odor Description
(2S,2'S,5'S)	0.2	Pleasant, flowery, fresh
(2R,2'S,5'S)	0.3	Pleasant, flowery, fresh
(2S,2'R,5'S)	0.1	-
(2R,2'R,5'S)	0.4	-
(2S,2'S,5'R)	10	-
(2R,2'S,5'R)	20	-
(2S,2'R,5'R)	15	-
(2R,2'R,5'R)	30	-

Table 2: Odor Thresholds and Descriptions of Lilac Aldehyde Stereoisomers[2][3][9][10]



Experimental Protocols Synthesis of Lilac Aldehyde Isomers

The synthesis of specific **lilac aldehyde** stereoisomers is a key area of research for studying their individual properties. A common precursor for the enantioselective synthesis is linalool.

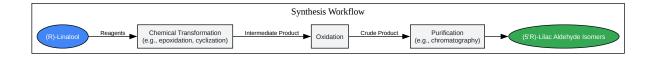
Diastereoselective Synthesis of (2S,2'S,5'S)-Lilac Aldehyde:

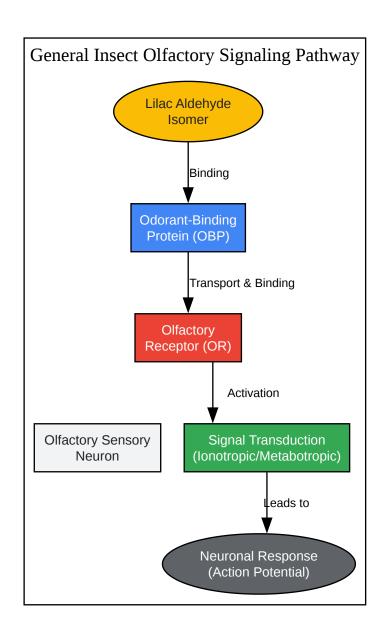
While a detailed, step-by-step protocol is proprietary to the cited literature, the general approach involves the diastereoselective synthesis to control the stereochemistry at the three chiral centers. One reported synthesis of (2S,2'S,5'S)-**lilac aldehyde** was performed to investigate its electrophysiological detection by the moth Hadena bicruris.[1]

Synthesis from (R)-Linalool:

The synthesis of (5'R)-configured stereoisomers of **lilac aldehyde** has been achieved starting from (R)-linalool.[11] The general workflow for such a synthesis is outlined below.







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